1-Naphthalen-2-yl-3-pyridin-2-ylurea

Description

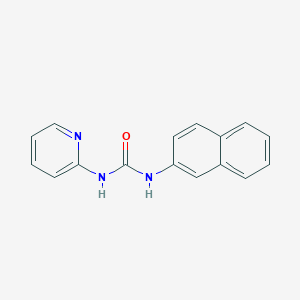

1-Naphthalen-2-yl-3-pyridin-2-ylurea is a urea derivative featuring a naphthalene ring and a pyridine ring linked via a urea (-NH-C(=O)-NH-) backbone. Such structural attributes make this compound a candidate for applications in medicinal chemistry, materials science, or catalysis.

Properties

IUPAC Name |

1-naphthalen-2-yl-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(19-15-7-3-4-10-17-15)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPFUIVGUARMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-yl-3-pyridin-2-ylurea typically involves the reaction of 1-naphthylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters could enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-2-yl-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like or .

Reduction: Reduction can be achieved using or .

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Naphthalen-2-yl-3-pyridin-2-ylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Analogs of Urea Derivatives

(a) 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (INF271)

- Molecular Formula : C₁₈H₁₆N₂O₂

- Substituents : Naphthalen-2-yl and 2-methoxyphenyl groups.

- Key Differences: The pyridin-2-yl group in the target compound is replaced by a methoxyphenyl group.

- Applications : INF271 (aliases: MIT 9952-29) is referenced as a probe or drug candidate, suggesting bioactivity in kinase inhibition or other therapeutic pathways .

(b) 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea

- Molecular Formula: Not explicitly provided, but structural analysis indicates a urea core with benzylpyrrolidine and diphenyl substituents.

- The benzylpyrrolidine group introduces conformational flexibility.

- Applications : Likely explored for CNS-targeted activity due to the pyrrolidine moiety, which is common in neuroactive compounds .

Non-Urea Derivatives with Shared Substituents

(a) 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

- Molecular Formula: C₁₈H₁₃NO (inferred from ).

- Structure: A chalcone-like enone system with naphthalene and pyridine groups.

- Key Differences : The urea backbone is replaced by an α,β-unsaturated ketone. This structure may exhibit distinct reactivity (e.g., Michael addition) and photophysical properties due to conjugation.

- Synthesis : Prepared via catalytic methods using Fe₂O₃@SiO₂/In₂O₃, highlighting the utility of transition-metal catalysts in constructing such hybrids .

(b) 2-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

- Molecular Formula: C₁₅H₁₃NO.

- Structure: A partially hydrogenated naphthalenone fused with a pyridine ring.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.